Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
“Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidine derivatives are synthetically available compounds that are being extensively studied due to their diverse biological activity . Compounds with antibacterial, cytotoxic, antifungal, and antitumor activity have been found among them .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines is based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
CDK2 Inhibition for Cancer Treatment
Synthesis of Trifluoromethylpyridines
Functional Pyrazolo[1,5-a]pyrimidines as Fluorophores
Regioselective Reactions and Bonding Mechanisms
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their interactions with various biological targets .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They have been shown to interact with electron-donating groups (EDGs) at position 7 on the fused ring, improving both absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been shown to have beneficial properties as antimetabolites in purine biochemical reactions .
Pharmacokinetics
The solubility of pyrazolo[1,5-a]pyrimidines, which can impact bioavailability, has been noted to be better in green solvents .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been shown to have a range of effects, including cytotoxic activities against various cell lines .
Action Environment
The stability of pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied .
properties
IUPAC Name |
methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-11(19)7-4-8(6-2-3-6)18-10(16-7)5-9(17-18)12(13,14)15/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPKHGRVLKBJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC(=NN2C(=C1)C3CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate |
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